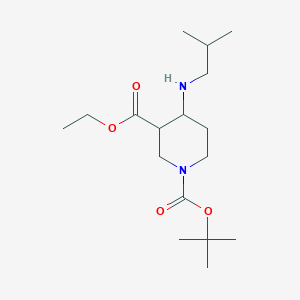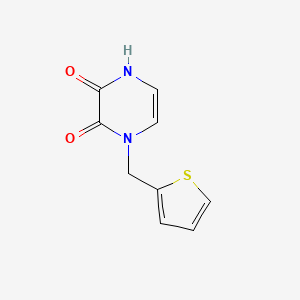
1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid
Overview
Description
1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid consists of a piperidine ring attached to a carboxylic acid group and a 3-aminopyridin-2-yl group.Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid are not detailed in the available resources, similar compounds have been noted to participate in various chemical reactions .Physical And Chemical Properties Analysis
1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid has a molecular weight of 221.26 g/mol . Additional physical and chemical properties are not specified in the available resources.Scientific Research Applications
Anticancer Applications
Piperidine derivatives have shown promise in anticancer treatments. For example, when breast cancer cell lines were treated with piperine, a derivative of piperidine, it led to the inhibition of the Akt signaling pathway, which is crucial for cancer cell survival .
Antiviral and Antimicrobial Properties
These compounds are also being explored for their antiviral and antimicrobial effects. Piperidine derivatives can potentially be used as agents against a variety of pathogens .
Antimalarial Activity
The antimalarial potential of piperidine derivatives is another area of interest. Their ability to combat malaria-causing organisms makes them valuable in this field .
Analgesic and Anti-inflammatory Effects
Piperidine derivatives are known to possess analgesic and anti-inflammatory properties, making them useful in pain management and inflammatory conditions .
Neuroprotective Effects
Some piperidine derivatives have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .
Antihypertensive Use
These compounds may also serve as antihypertensive agents, helping to manage high blood pressure .
Antipsychotic and Anticoagulant Properties
Their use extends to mental health, where they can act as antipsychotic agents, and in preventing blood clots as anticoagulants .
Pesticide and Insecticide Creation
Lastly, piperidine derivatives have biological activity against pests and can be utilized in the creation of various pesticides and insecticides .
properties
IUPAC Name |
1-(3-aminopyridin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-4-1-5-13-10(9)14-6-2-3-8(7-14)11(15)16/h1,4-5,8H,2-3,6-7,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXCOGOFXCVCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde](/img/structure/B1478609.png)
![5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478610.png)
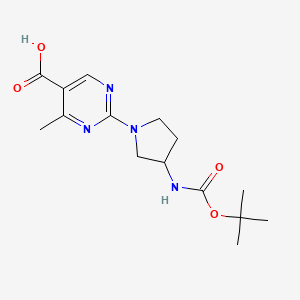
![2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478612.png)
![3-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoic acid](/img/structure/B1478613.png)
![6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1478614.png)
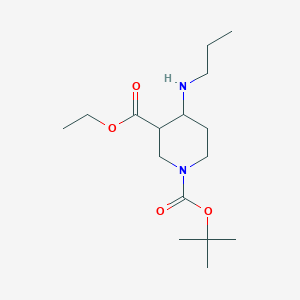
![6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478620.png)
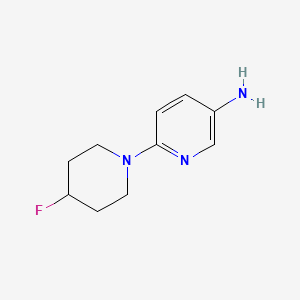
![1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478626.png)
